Exo2

描述

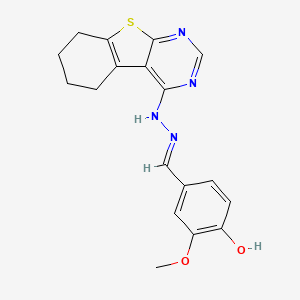

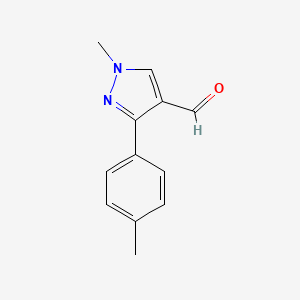

Exo2 is a member of phenols and a member of methoxybenzenes.

科学研究应用

外骨骼装置在军事负重运输中的应用

Gregorczyk 等(2010 年)的一项研究探讨了在下肢外骨骼(EXO)用于军事人员负重运输中的应用。他们发现,虽然 EXO 增加了用户的代谢成本并改变了他们的步态生物力学,但它在辅助负重方面显示出潜力。这为军事背景下 EXO 的设计和用户体验提出了重要的考虑因素 (Gregorczyk 等,2010)。

Exo2 在高尔基体-内质网融合和转运研究中的应用

Spooner 等(2008 年)研究了小分子抑制剂 this compound,它会破坏高尔基体并刺激哺乳动物细胞中的高尔基体-内质网融合。这项研究提供了内吞体和反式高尔基网络之间志贺毒素转运的见解,为检查细胞中的膜转运提供了一个有价值的工具 (Spooner 等,2008)。

火用概念在石油精炼和石化工业中的应用

Rivero(2002 年)描述了火用概念在石油精炼和石化工业中的应用。这个概念对于减少能量退化和优化化学过程至关重要,它被应用于各种方面,如绝热蒸馏和吸收热泵 (Rivero,2002)。

Python 在数据密集型科学应用中的应用

Ronaghi 等(2017 年)强调了 Python 在国家能源研究科学计算中心 Exascale 科学应用计划中的应用。该计划专注于处理和分析来自实验或观测科学设施的大量数据集,展示了 Python 在高性能计算中的作用 (Ronaghi 等,2017)。

外骨骼对姿势稳定性和摇摆的影响

Schiffman 等(2008 年)研究了下肢外骨骼(EXO)对军事人员姿势稳定性和摇摆的影响。他们观察到身体倾斜和姿势摇摆幅度显着减少,这表明 EXO 对身体有支撑作用 (Schiffman 等,2008)。

This compound 在高尔基体和反式高尔基网络研究中的作用

Feng 等(2004 年)使用 this compound 来探索高尔基体在霍乱毒素转运中的作用。他们的研究结果表明,即使在没有高尔基体的情况下,霍乱毒素也能有效地到达反式高尔基网络并进入内质网,突出了 this compound 在细胞研究中的特异性 (Feng 等,2004)。

作用机制

Target of Action

Exo2 primarily targets the mammalian Golgi and trans-Golgi network . It stimulates morphological changes in these organelles that are virtually indistinguishable from those induced by brefeldin A . It also acts on other targets that operate at the early endosome .

Mode of Action

This compound interacts with its targets, inducing morphological changes that are similar to those caused by brefeldin A . This interaction results in the protection of cells from intoxication by Shiga (-like) toxins . This protective effect comes at the cost of high toxicity to target cells .

Biochemical Pathways

This compound affects the secretion and retrograde trafficking pathways in mammalian cells . It stimulates changes at the Golgi stack, the trans-Golgi network, and the transferrin receptor-positive early endosomes . These changes correlate with the compound’s inherent toxicity towards the protein manufacturing ability of the cell and its protective effect against toxin challenge .

Pharmacokinetics

It is known that the compound is amenable to chemical modification , which could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impact its bioavailability.

Result of Action

The action of this compound results in morphological changes in the mammalian Golgi and trans-Golgi network . These changes are virtually indistinguishable from those induced by brefeldin A . The compound also protects cells from intoxication by Shiga (-like) toxins , but this comes at the cost of high toxicity to the target cells .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors.

属性

IUPAC Name |

2-methoxy-4-[(E)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-24-14-8-11(6-7-13(14)23)9-21-22-17-16-12-4-2-3-5-15(12)25-18(16)20-10-19-17/h6-10,23H,2-5H2,1H3,(H,19,20,22)/b21-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNUTEMVQGLDAG-ZVBGSRNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC2=C3C4=C(CCCC4)SC3=NC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC2=C3C4=C(CCCC4)SC3=NC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Exo2 in mammalian cells?

A1: this compound primarily targets ADP-ribosylation factor guanine nucleotide exchange factors (Arf-GEFs) [, ].

Q2: How does this compound impact the Golgi apparatus?

A2: this compound disrupts the Golgi apparatus morphology, inducing changes similar to those caused by Brefeldin A (BFA) [, ]. It causes Golgi disassembly in both human and canine cells [].

Q3: What is the effect of this compound on the trans-Golgi network (TGN)?

A3: this compound significantly disrupts the morphology of the TGN in HeLa and BS-C-1 cells, contrary to initial reports [, ]. In Arabidopsis, it causes redistribution of a TGN marker to the vacuole [].

Q4: Does this compound affect endosome morphology and function?

A4: this compound affects a subset of early endosomes. It doesn't induce the tubulation and merging of the TGN and endosomal compartments seen with BFA [].

Q5: How does this compound treatment affect Shiga toxin trafficking?

A5: this compound significantly perturbs the delivery of Shiga toxin to the ER, unlike BFA, which does not affect cholera toxin trafficking [].

Q6: Does this compound affect anterograde transport?

A6: Yes, this compound inhibits anterograde transport in a manner indistinguishable from BFA [, ].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C17H16N4O2S. Its molecular weight is 340.41 g/mol [].

Q8: Is there spectroscopic data available for this compound?

A8: Spectroscopic data for this compound is not explicitly detailed in the provided research papers.

Q9: Does this compound exhibit any catalytic activity?

A9: No, current research primarily focuses on this compound as an inhibitor of cellular processes, not as a catalyst.

Q10: Have computational methods been employed to study this compound?

A10: While computational studies on this compound itself are not described in the provided papers, molecular mechanics studies have been conducted on a structurally similar compound, P(o-tolyl)3, to analyze its conformational dynamics [].

Q11: How does modifying the this compound structure affect its activity?

A11: Research demonstrates that modifying the tetrahydrobenzothienopyrimidine core, the vanillin moiety, or the hydrazone bond in this compound can alter its effects on Golgi stack morphology, TGN morphology, transferrin receptor-positive early endosomes, inherent toxicity, and toxin protection [].

Q12: Can SAR studies optimize this compound for specific applications?

A12: Yes, SAR studies have yielded derivatives like LG186, showcasing improved selectivity for GBF1 inhibition compared to this compound and BFA [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(Ethoxycarbonylcarbamoyl)-2,4-dioxopyrimidin-1-yl]ethyl 3-chlorobenzoate](/img/structure/B3123059.png)

![N'-[(2-chloro-6-fluorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3123061.png)

![N'-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B3123084.png)

![4-[2-(2-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123111.png)

![4-[2-(3-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123116.png)

![4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B3123123.png)

![1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B3123141.png)